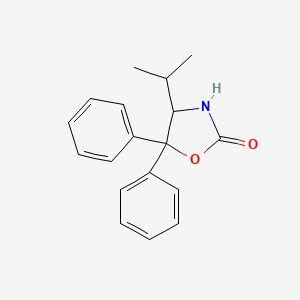

5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one

Description

5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by its stereochemical configuration at the 4-position (4S) and the presence of two phenyl groups at the 5,5-positions. This compound is structurally related to other oxazolidinones, which are widely studied for their roles in asymmetric synthesis, pharmaceuticals, and materials science.

Key structural features include:

- Oxazolidin-2-one core: A five-membered ring containing both oxygen and nitrogen, enabling hydrogen bonding and dipole interactions.

- Chiral center (4S): Critical for enantioselective applications in catalysis or drug design.

Properties

IUPAC Name |

5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTOJBANGYSTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412360 | |

| Record name | 5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6689-91-4 | |

| Record name | 5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method starts with the reaction of (S)-phenylalaninol with benzaldehyde to form an imine intermediate. This intermediate is then cyclized using a base such as sodium hydride to yield the oxazolidinone ring.

Industrial Production Methods

Industrial production of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents.

Substitution: Nucleophilic substitution reactions can replace the isopropyl or phenyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s chiral properties are exploited in the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through non-covalent interactions and steric hindrance, which guide the formation of specific enantiomers.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Substitution Patterns and Functional Group Variations

The table below highlights structural differences and similarities between 5,5-diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one and related compounds:

Key Observations:

Aromatic vs. Fluorinated Substituents :

- The diphenyl groups in the target compound contrast with the electron-withdrawing trifluoromethyl groups in rocacetrapibum and related derivatives . Fluorinated substituents enhance metabolic stability and lipophilicity, making such compounds favorable in drug design.

- The absence of fluorine in the target compound may reduce its resistance to oxidative degradation compared to fluorinated analogs.

In rocacetrapibum, the cyclohexenylmethyl group adds rigidity, which could improve binding specificity in biological targets .

Chirality and Enantioselectivity: The (4S) configuration in the target compound is critical for its role as a chiral auxiliary, similar to other oxazolidinones used in asymmetric catalysis . Derivatives like rocacetrapibum often incorporate multiple stereocenters (e.g., 4S,5R), underscoring the importance of stereochemistry in pharmacological activity .

Stability and Degradation Pathways

- Oxazolidinone Core Stability: The oxazolidin-2-one ring is susceptible to hydrolysis under acidic or basic conditions. Bulky substituents (e.g., diphenyl groups) may slow hydrolysis compared to less sterically hindered analogs .

Biological Activity

5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one is an oxazolidinone compound that has garnered attention for its significant biological activities, particularly in antimicrobial and antifungal domains. The unique structure of this compound, characterized by a five-membered ring containing nitrogen and oxygen atoms, contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is with a molecular weight of approximately 281.35 g/mol. Its structure features two phenyl groups at the 5-position and an isopropyl group at the 4-position of the oxazolidinone ring. This structural arrangement plays a critical role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H19NO2 |

| Molecular Weight | 281.35 g/mol |

| CAS Number | 6689-91-4 |

| LogP | 3.3346 |

Antimicrobial Properties

Research indicates that derivatives of oxazolidinones, including this compound, exhibit potent antimicrobial activities by inhibiting protein synthesis in bacteria. This compound binds to the ribosomal subunit, effectively blocking bacterial growth and demonstrating efficacy against resistant strains of bacteria. For instance, a study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in combating antibiotic resistance .

Antifungal Activity

In addition to antibacterial properties, this compound has been shown to possess antifungal activity. It inhibits the growth of various fungal species by disrupting their cellular processes. The specific mechanisms through which it exerts antifungal effects are still under investigation but may involve interference with cell wall synthesis or function.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibition against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 |

| Streptococcus pneumoniae | 16 |

| Enterococcus faecalis | 32 |

The results indicated that this compound could serve as a potential lead for developing new antibacterial agents .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against Candida species. The study found that it inhibited Candida albicans growth with an MIC of 32 µg/mL, suggesting its potential use in treating fungal infections .

The mechanism by which this compound exhibits its biological effects primarily involves:

- Inhibition of Protein Synthesis : By binding to the bacterial ribosomal subunit.

- Disruption of Cellular Processes : Potentially affecting cell wall synthesis in fungi.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5,5-diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one, and how can reaction yields be optimized?

Answer:

The synthesis of oxazolidinone derivatives typically involves coupling reactions or cyclization of precursor amines/aldehydes. For example, a general protocol involves refluxing reactants in aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution or cyclization . Column chromatography (hexanes/EtOAc gradients) is effective for purification, achieving yields >90% in optimized conditions . Key parameters for optimization include stoichiometric ratios (e.g., 1.3:1 acyl chloride to oxazolidinone), reaction time (6–12 hours), and temperature control (reflux at 80–100°C) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Structural validation requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., phenyl groups at C5 and isopropyl at C4) .

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves stereochemistry and confirms bond angles/distances .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₁H₂₁NO₂: calculated 335.15 g/mol) .

Advanced: What role does CeO₂ catalysis play in synthesizing oxazolidinones, and how does catalyst structure impact yield?

Answer:

CeO₂ composites (e.g., CeO₂/SBA-15) catalyze the cyclization of 2-aminoethanol and CO₂ into oxazolidinones via a two-step mechanism: (1) carbamate intermediate formation and (2) intramolecular cyclization. The CeO₂/300 sample (calcined at 300°C) achieves the highest yield (82%) due to optimal surface acidity and mesoporous structure enhancing reactant diffusion . A comparative study of catalysts is shown below:

| Catalyst | Surface Area (m²/g) | Yield (%) |

|---|---|---|

| CeO₂/300 | 150 | 82 |

| CeO₂/SBA-15 | 320 | 75 |

| Pure CeO₂ | 50 | 68 |

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Answer:

The SHELX suite (e.g., SHELXL/SHELXD) is widely used for small-molecule refinement. For example, fluorinated oxazolidinones (e.g., 4-benzyl-5-perfluorooctyl derivatives) were resolved with R-factors <0.05 using high-resolution synchrotron data . Key steps include:

- Data collection at low temperature (100 K) to minimize thermal motion.

- Application of twin refinement algorithms for pseudosymmetric crystals.

- Validation of chiral centers using Flack parameters .

Advanced: What strategies enhance enantioselectivity in asymmetric syntheses involving oxazolidinone chiral auxiliaries?

Answer:

Fluorous oxazolidinones (e.g., 4-iso-propyl-5-perfluorooctyl derivatives) enable high enantiomeric excess (ee >95%) in titanium-mediated aldol reactions. The bulky perfluoroalkyl group directs facial selectivity during enolate formation . Methodological improvements include:

- Temperature control : Reactions at –78°C stabilize enolate intermediates.

- Solvent choice : Dichloromethane minimizes side reactions.

- Lewis acid optimization : TiCl₄/Ti(OiPr)₄ mixtures improve stereochemical outcomes .

Advanced: How do structural modifications of this compound influence pharmacological activity?

Answer:

In clinical candidates like rocacetrapib, the trifluoromethylphenyl and cyclohexenylmethyl groups enhance binding to CETP inhibitors. Key structure-activity relationship (SAR) findings include:

- Lipophilic substituents : Improve membrane permeability (e.g., logP >4.5).

- Electron-withdrawing groups : Stabilize oxazolidinone ring conformation (e.g., CF₃ at C3/C5 positions) .

- Stereochemistry : (4S,5R) configurations show 10-fold higher activity than (4R,5S) isomers in vitro .

Advanced: What challenges arise in analyzing reaction intermediates during oxazolidinone synthesis, and how can they be addressed?

Answer:

Transient intermediates (e.g., carbamates or enolates) require advanced analytical techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.